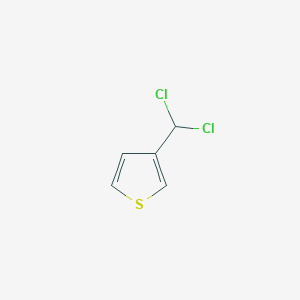
3-(dichloromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a dichloromethyl group at the third position. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The presence of the dichloromethyl group introduces unique chemical properties and reactivity to the thiophene ring, making this compound an interesting compound for various applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dichloromethyl)thiophene can be achieved through several methods. One common approach involves the chlorination of 3-methylthiophene using chlorine gas or a chlorinating agent such as sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.
Another method involves the use of a Vilsmeier-Haack reaction, where 3-thiophenecarboxaldehyde is treated with a chlorinating agent such as phosphorus oxychloride and dimethylformamide. This reaction leads to the formation of the dichloromethyl group at the third position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorine gas or sulfuryl chloride. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dichloromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid or an aldehyde derivative.
Reduction: Reduction of the dichloromethyl group can yield a methylthiophene derivative.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)thiophene or 3-(formyl)thiophene.
Reduction: Formation of 3-methylthiophene.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dichloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for functionalized thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(dichloromethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dichloromethyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylthiophene: Lacks the dichloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)thiophene: Contains a single chlorine atom, leading to different chemical properties.
3-(Bromomethyl)thiophene:
Uniqueness
3-(Dichloromethyl)thiophene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and material science.
Eigenschaften
Molekularformel |
C5H4Cl2S |
|---|---|
Molekulargewicht |
167.06 g/mol |
IUPAC-Name |
3-(dichloromethyl)thiophene |
InChI |
InChI=1S/C5H4Cl2S/c6-5(7)4-1-2-8-3-4/h1-3,5H |
InChI-Schlüssel |
NYTVKFHUEKVQGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


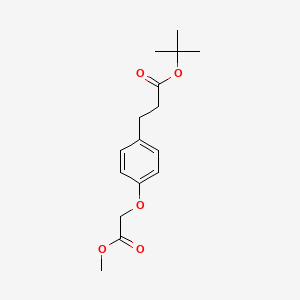
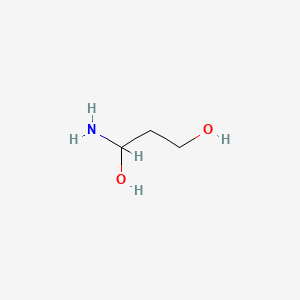

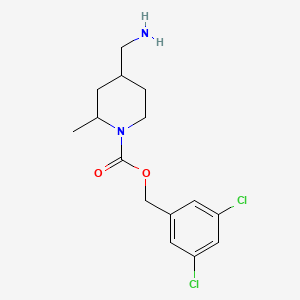
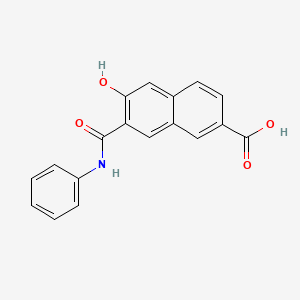
![ethyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8521146.png)
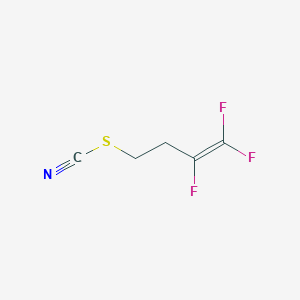
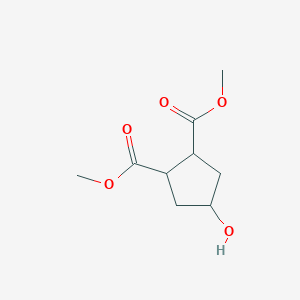
![Tert-butyl 4-[bis(4-chlorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B8521172.png)
![Carbamic acid,[2-amino-4-chloro-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8521193.png)
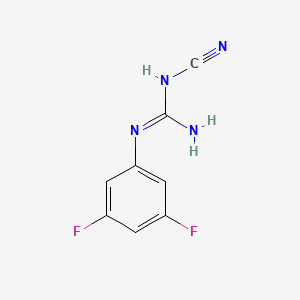
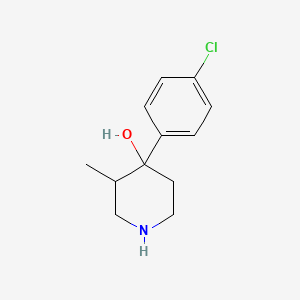
![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)
